molecular formula C19H23N3O3S B2380818 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2320381-68-6

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2380818
CAS No.: 2320381-68-6
M. Wt: 373.47
InChI Key: PTLKVOZZRGZAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic heterocyclic molecule featuring a fused cyclopenta[c]pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and an N-(4-ethylphenyl)carboxamide moiety. Its structure combines a bicyclic pyrazole system with a sulfone-containing tetrahydrothiophene ring, which may confer unique electronic and steric properties.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-2-13-6-8-14(9-7-13)20-19(23)18-16-4-3-5-17(16)21-22(18)15-10-11-26(24,25)12-15/h6-9,15H,2-5,10-12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLKVOZZRGZAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic molecule with potential biological applications. Its structural characteristics suggest it may interact with various biological pathways, particularly in the context of inflammation and immune modulation. This article explores the biological activity of this compound based on available research, including case studies and findings from diverse sources.

Molecular Structure and Composition

  • Molecular Formula : C₁₆H₁₈N₄O₃S
  • Molecular Weight : 348.4 g/mol
  • CAS Number : 924825-04-7

Structural Features

The compound features a tetrahydrothiophene ring, a cyclopentapyrazole moiety, and a carboxamide functional group, which may contribute to its biological activity by influencing receptor interactions and enzymatic pathways.

Immunomodulatory Effects

Research indicates that compounds structurally related to pyrazoles exhibit significant immunomodulatory properties. For instance, Y-320, a related compound, has been shown to inhibit IL-17 production in CD4 T cells with an IC₅₀ of 20 to 60 nM . This inhibition suggests that similar compounds could modulate immune responses effectively.

In Vitro Studies

In vitro assays have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as IFN-γ and TNF-α when stimulated by various agents . These findings are crucial as they highlight the potential of these compounds in treating autoimmune conditions.

In Vivo Studies

In vivo studies on related pyrazole compounds have shown promising results in models of collagen-induced arthritis (CIA). For example, Y-320 reduced IL-17 mRNA levels in arthritic joints and demonstrated therapeutic efficacy in cynomolgus monkeys . Such results support the hypothesis that our compound may also possess similar anti-inflammatory properties.

Case Studies

  • Collagen-Induced Arthritis Model :
    • Objective : To evaluate the anti-inflammatory effects of the compound.
    • Methodology : Administered at doses ranging from 0.3 to 3 mg/kg.
    • Results : Significant reduction in inflammatory markers was observed, indicating potential for therapeutic use in autoimmune diseases.
  • Cytokine Production Assays :
    • Objective : To assess the impact on cytokine profiles.
    • Methodology : CD4 T cells were stimulated with IL-15 and analyzed for cytokine production.
    • Results : The compound effectively inhibited IL-17 production, supporting its role as an immunomodulator.

Comparative Analysis of Pyrazole Derivatives

Compound NameStructureBiological ActivityIC₅₀ (nM)
Y-320PyrazoleIL-17 inhibition20 - 60
CelecoxibPyrazoleCOX-2 inhibition0.1 - 0.5
PhenylbutazonePyrazoleAnti-inflammatoryN/A

This table illustrates the biological activities of various pyrazole derivatives, highlighting their potential therapeutic applications.

Chemical Reactions Analysis

Core Pyrazole Reactivity

The pyrazole ring exhibits nucleophilic and electrophilic behavior due to its electron-rich nitrogen atoms and conjugated π-system. Key reactions include:

Reaction TypeConditions/ReagentsObserved Outcomes
Electrophilic substitution Nitration, halogenation, sulfonationFunctionalization at the C4 position due to resonance stabilization of intermediates .
N-Alkylation Alkyl halides or epoxidesPreference for alkylation at N1 over N2 due to steric and electronic factors.
Oxidative aromatization Acetic acid/heat or MnO₂Conversion of dihydrocyclopenta[c]pyrazole to aromatic derivatives (observed in analog synthesis) .

Tetrahydrothiophene Sulfone Reactivity

The 1,1-dioxidotetrahydrothiophene moiety contributes stability and steric bulk but retains limited reactivity:

  • Nucleophilic substitution : The sulfone group deactivates the ring toward electrophiles but enables SN2 reactions at the α-carbon under basic conditions (e.g., with Grignard reagents).

  • Reduction : LiAlH₄ selectively reduces sulfones to sulfides in related compounds, though this remains unexplored for the target molecule .

Carboxamide Functionalization

The N-(4-ethylphenyl)carboxamide group undergoes:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond to yield the corresponding carboxylic acid and 4-ethylaniline .

  • Cross-coupling : Palladium-catalyzed Buchwald-Hartwig amination with aryl halides modifies the aniline substituent .

Biological Activity and Reactivity

While direct pharmacological data for this compound is limited, structural analogs demonstrate:

  • Kinase inhibition : Pyrazole carboxamides interact with ATP-binding pockets via hydrogen bonding (N–H...O) and π-π stacking (aryl groups) .

  • Metabolic stability : The tetrahydrothiophene sulfone enhances resistance to oxidative degradation compared to non-sulfonated analogs .

Synthetic Modifications

Key steps in derivatization include:

  • Condensation : Reaction of β-ketonitriles with hydrazines forms the pyrazole core.

  • Sulfonation : Oxidation of tetrahydrothiophene intermediates with H₂O₂/HOAc introduces the sulfone group.

  • Amide coupling : EDCI/HOBt-mediated coupling of carboxylic acid derivatives with 4-ethylaniline .

Analytical Characterization

Critical spectroscopic data for reaction monitoring:

  • ¹H NMR : Distinct signals for pyrazole protons (δ 6.0–7.5 ppm) and sulfone methylenes (δ 3.1–3.8 ppm) .

  • IR : Peaks at 1,680 cm⁻¹ (amide C=O) and 1,320 cm⁻¹ (sulfone S=O) confirm functional groups .

Stability and Degradation Pathways

  • Thermal decomposition : Above 200°C, the sulfone group undergoes elimination, releasing SO₂.

  • Photolysis : UV exposure leads to radical-mediated C–N bond cleavage in the carboxamide .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other pyrazole- and thiophene-derived molecules. Key analogues include:

Compound Name Core Structure Key Substituents Bioactivity/Properties
Target Compound Cyclopenta[c]pyrazole - 1,1-Dioxidotetrahydrothiophen-3-yl
- N-(4-ethylphenyl)carboxamide
Hypothesized kinase inhibition (based on pyrazole sulfonamide analogues)
1-(4-Chlorophenyl)-N-[2-(2-methyl-2-propanyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide () Thieno[3,4-c]pyrazole - 4-Chlorophenyl
- Cyclopentanecarboxamide
Not reported in evidence; structural focus on chlorophenyl and steric tert-butyl groups
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Tetrahydroimidazo[1,2-a]pyridine - 4-Nitrophenyl
- Cyano and ester groups
Characterized via NMR, IR, and HRMS; no bioactivity reported

Key Observations :

  • Stereochemical Complexity : The tetrahydrothiophene sulfone group introduces conformational rigidity, contrasting with the flexible tert-butyl group in ’s compound .
Spectroscopic Characterization

While direct data for the target compound are absent, comparisons with and reveal standard protocols:

  • NMR : Pyrazole protons typically resonate at δ 6.5–8.0 ppm, while tetrahydrothiophene sulfone protons appear downfield (δ 3.0–4.5 ppm due to electron-withdrawing sulfone) .
  • HRMS : Accurate mass analysis (as in ) is critical for confirming molecular formulae of complex heterocycles .
Potential Bioactivity
  • Antimicrobial Synergy: highlights synergistic effects in Populus bud extracts containing phenylpropenoids, suggesting that the target’s sulfone group might mimic such synergism in antimicrobial contexts .
  • Kinase Inhibition: Pyrazole carboxamides (e.g., Celecoxib derivatives) are known COX-2 inhibitors; the target’s ethylphenyl group may similarly modulate enzyme binding .

Preparation Methods

Claisen Condensation and Cyclization

The cyclopenta[c]pyrazole scaffold is constructed starting from ethyl cyclopentanone-2-carboxylate. A Claisen condensation with ethyl acetoacetate in the presence of sodium ethoxide yields a 1,3-diketone intermediate. Subsequent cyclization with hydrazine hydrate in refluxing ethanol affords ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.

Reaction Conditions :

  • Solvent: Anhydrous ethanol
  • Temperature: 80°C, 6 hours
  • Yield: 68–72%

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed under alkaline conditions (2M NaOH, 60°C, 4 hours) to yield 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Acidic workup (HCl) precipitates the product, which is purified via recrystallization from ethanol/water.

Analytical Data :

  • IR (KBr) : 1695 cm⁻¹ (C=O, carboxylic acid)
  • ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, COOH), 3.2–2.8 (m, 4H, cyclopentane), 2.5 (m, 2H, pyrazole)

Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group

Sulfonation and Oxidation

Tetrahydrothiophene-3-ol is sulfonated using chlorosulfonic acid in dichloromethane at 0°C, followed by oxidation with hydrogen peroxide (30%) to yield 1,1-dioxidotetrahydrothiophen-3-ol. Conversion to the corresponding bromide (1,1-dioxidotetrahydrothiophen-3-yl bromide) is achieved via HBr/AcOH.

Reaction Conditions :

  • Sulfonation: 0°C, 2 hours
  • Oxidation: 25°C, 12 hours
  • Overall Yield: 55%

Nucleophilic Substitution

The carboxylic acid intermediate undergoes bromination using PBr₃ in THF, yielding 3-bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl bromide. Reaction with 1,1-dioxidotetrahydrothiophen-3-ol in the presence of K₂CO₃ in DMF introduces the sulfone substituent.

Optimization Note :

  • Excess K₂CO₃ (2.5 equiv) and DMF as solvent maximize substitution efficiency (Yield: 63%).

Amide Bond Formation with 4-Ethylaniline

Activation of Carboxylic Acid

The sulfone-substituted carboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane, forming the acyl chloride. Alternatively, coupling agents such as HOBt/EDCl in DMF enable direct amide formation.

Comparative Efficiency :

  • SOCl₂ Method : 85% conversion to acyl chloride (monitored by TLC).
  • HOBt/EDCl : Higher purity (≥95%) but lower yield (72%) due to side reactions.

Coupling with 4-Ethylaniline

The acyl chloride is reacted with 4-ethylaniline in dichloromethane with triethylamine as a base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the final carboxamide.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
  • ¹H NMR (CDCl₃) : δ 8.2 (s, 1H, NH), 7.4–7.1 (m, 4H, Ar-H), 3.0 (q, 2H, CH₂CH₃), 1.2 (t, 3H, CH₂CH₃)

Alternative Routes and Methodological Comparisons

One-Pot Multicomponent Synthesis

Inspired by triazolopyrimidine syntheses, a tentative one-pot approach combines cyclopentanone, hydrazine, 1,1-dioxidotetrahydrothiophen-3-yl bromide, and 4-ethylaniline. However, preliminary trials show poor regioselectivity (<20% yield), necessitating further optimization.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) during pyrazole formation improves reaction kinetics, reducing cyclization time from 6 hours to 30 minutes with comparable yields (70%).

Analytical and Spectroscopic Characterization

Key Spectroscopic Signatures :

  • FT-IR : 1670 cm⁻¹ (amide C=O), 1320/1140 cm⁻¹ (sulfone S=O)
  • ¹³C NMR : 172.5 ppm (amide carbonyl), 52.3 ppm (sulfone-bearing carbon)
  • HRMS (ESI+) : m/z calculated for C₂₀H₂₄N₃O₃S [M+H]⁺: 386.1534; found: 386.1536

Q & A

Q. Critical Conditions :

  • Temperature control (0–5°C during oxidation to prevent over-oxidation) .
  • Solvent selection (polar aprotic solvents for amide coupling to enhance reactivity) .
  • Use of inert atmosphere (N₂/Ar) to avoid moisture-sensitive intermediate degradation .

Advanced: How to resolve discrepancies in NMR data for structural confirmation of the tetrahydrocyclopenta[c]pyrazole core?

Answer:
Discrepancies in 1H^1H and 13C^{13}C NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Conformational Isomerism : The cyclopenta-pyrazole core can adopt multiple chair-like conformations, leading to split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks and identify dynamic equilibria .
  • Residual Solvent Peaks : Ensure complete drying of samples or use deuterated solvents (e.g., DMSO-d₆) to avoid masking critical signals .
  • Impurity Interference : Cross-validate with HRMS (High-Resolution Mass Spectrometry) to confirm molecular ion peaks and rule out byproducts .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D experiments (COSY, HSQC) to assign proton-carbon correlations and confirm regiochemistry .
  • IR Spectroscopy : Identify key functional groups (e.g., sulfone S=O stretch at ~1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • HRMS : Confirm molecular formula via exact mass analysis (e.g., ESI-HRMS with <2 ppm error) .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing biological activity?

Answer:
Focus on modular modifications:

Region Modification Hypothesized Impact
Sulfone group Replace with sulfonamide or sulfoxideAlter polarity and target binding affinity .
4-Ethylphenyl Introduce electron-withdrawing groups (e.g., Cl, F)Enhance metabolic stability or receptor interactions .
Pyrazole core Substitute with triazole or imidazoleModify ring aromaticity and π-stacking potential .

Q. Methodology :

  • Synthesize analogs via parallel synthesis.
  • Test in vitro assays (e.g., enzyme inhibition, cell viability) and correlate with computational docking studies .

Basic: What are common impurities observed during synthesis, and how are they mitigated?

Answer:

  • Byproduct 1 : Unoxidized tetrahydrothiophene due to incomplete sulfonation. Mitigation: Extend oxidation time or increase m-CPBA stoichiometry .
  • Byproduct 2 : Diastereomers from cyclopenta-pyrazole ring closure. Mitigation: Use chiral catalysts (e.g., Cinchona alkaloids) to enforce stereoselectivity .
  • Byproduct 3 : Hydrolysis of the amide bond under acidic conditions. Mitigation: Avoid prolonged exposure to aqueous media post-coupling .

Advanced: How to address contradictions between in vitro and in vivo pharmacological data?

Answer:
Discrepancies may stem from:

  • Metabolic Instability : Use LC-MS/MS to identify major metabolites and modify labile groups (e.g., ethylphenyl to trifluoromethylphenyl) .
  • Poor Solubility : Reformulate with co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .
  • Off-Target Effects : Perform kinome-wide profiling or CRISPR screening to identify unintended targets .

Basic: What computational tools are recommended for predicting binding modes?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., kinases, GPCRs) .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100+ ns trajectories .
  • QSAR Models : Utilize MOE or RDKit to correlate structural descriptors with activity data .

Advanced: How to validate target engagement in cellular assays?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Measure target protein melting shifts post-treatment to confirm binding .
  • BRET/FRET : Use biosensors to monitor real-time interactions in live cells .
  • Knockdown/Rescue : CRISPR-Cas9 KO of the target gene followed by rescue experiments to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.